2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid
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Overview
Description
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a leucine derivative. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The process includes the reaction of leucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction conditions to optimize yield and purity. The use of advanced purification techniques such as chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-[(Benzyloxy)carbonylamino]-3-hydroxybutanoic acid
- Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids
Uniqueness
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
RYEFCGYTOBTQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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